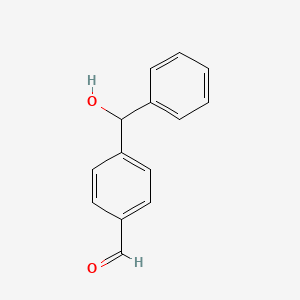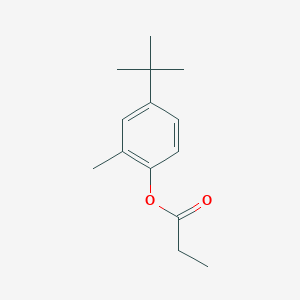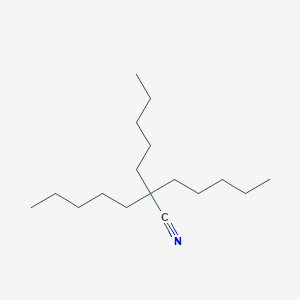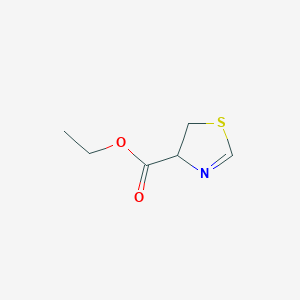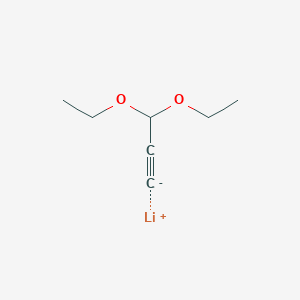
Lithium, (3,3-diethoxy-1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (3,3-diethoxy-1-propynyl)- is an organolithium compound with the chemical formula LiC₇H₁₁O₂ It is a derivative of 3,3-diethoxy-1-propyne, where a lithium atom is bonded to the propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (3,3-diethoxy-1-propynyl)- typically involves the reaction of 3,3-diethoxy-1-propyne with a lithium reagent. One common method is the metallation of 3,3-diethoxy-1-propyne using n-butyllithium in an inert atmosphere to prevent degradation by oxygen and moisture .
Industrial Production Methods
While specific industrial production methods for lithium, (3,3-diethoxy-1-propynyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction is carried out under controlled conditions to maintain the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (3,3-diethoxy-1-propynyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: It acts as a nucleophile and adds to electrophiles such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (3,3-diethoxy-1-propynyl)- include:
Aldehydes and Ketones: For nucleophilic addition reactions.
Acid Chlorides: To form ketones containing the propynyl group.
Major Products Formed
The major products formed from reactions involving lithium, (3,3-diethoxy-1-propynyl)- include secondary and tertiary alcohols, as well as ketones with propynyl groups .
Applications De Recherche Scientifique
Lithium, (3,3-diethoxy-1-propynyl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It can be used in the preparation of materials with specific properties due to its reactivity.
Chemical Biology: It may be used in the synthesis of biologically active compounds for research purposes.
Mécanisme D'action
The mechanism by which lithium, (3,3-diethoxy-1-propynyl)- exerts its effects involves its role as a nucleophile. The lithium atom enhances the nucleophilicity of the propynyl group, allowing it to readily react with electrophiles. This reactivity is crucial for its applications in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propynyllithium: Another organolithium compound with similar reactivity but without the diethoxy groups.
3,3-Diethoxy-1-propyne: The parent compound without the lithium atom.
Uniqueness
Lithium, (3,3-diethoxy-1-propynyl)- is unique due to the presence of both the lithium atom and the diethoxy groups, which enhance its reactivity and make it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
51756-42-4 |
|---|---|
Formule moléculaire |
C7H11LiO2 |
Poids moléculaire |
134.1 g/mol |
Nom IUPAC |
lithium;3,3-diethoxyprop-1-yne |
InChI |
InChI=1S/C7H11O2.Li/c1-4-7(8-5-2)9-6-3;/h7H,5-6H2,2-3H3;/q-1;+1 |
Clé InChI |
GCKWIWCTBWZZRE-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCOC(C#[C-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




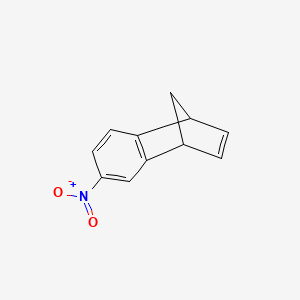
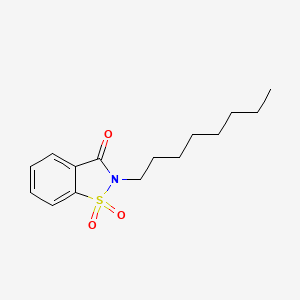
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
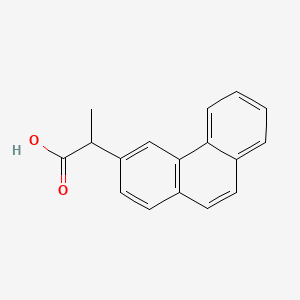


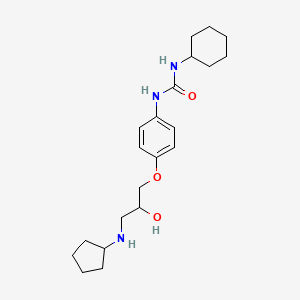
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
